4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
“4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide” is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a thiophene ring, and a pyridine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the piperidine derivative with an appropriate isocyanate or by amidation reactions.
Attachment of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing, depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or pyridine rings.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as halides, organometallics, or nucleophiles could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, the compound could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-methylpyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
- 4-((6-methylpyridin-2-yl)oxy)-N-(furan-2-yl)piperidine-1-carboxamide
Uniqueness
The uniqueness of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide” might lie in its specific substitution pattern, which could confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-4-2-5-14(17-12)21-13-7-9-19(10-8-13)16(20)18-15-6-3-11-22-15/h2-6,11,13H,7-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKMCFODFRELDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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